lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate
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Overview
Description
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate is a compound with the molecular formula C7H9LiO3S2 and a molecular weight of 212.2156 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate typically involves the reaction of 5-(2-methoxyethyl)thiophene-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate has several scientific research applications:
Mechanism of Action
The mechanism of action of lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate involves its interaction with various molecular targets. The sulfinic group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The thiophene ring’s electron-rich nature allows it to engage in π-π interactions and other non-covalent interactions, which are crucial for its applications in organic electronics and materials science .
Comparison with Similar Compounds
Lithium(1+) 5-(2-methoxyethyl)thiophene-2-sulfinate can be compared with other thiophene derivatives such as:
5-(2-methoxyethyl)thiophene-2-sulfonate: This compound is similar but has a sulfonate group instead of a sulfinic group, leading to different reactivity and applications.
5-(2-methoxyethyl)thiophene-2-sulfide:
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other thiophene derivatives .
Properties
IUPAC Name |
lithium;5-(2-methoxyethyl)thiophene-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3S2.Li/c1-10-5-4-6-2-3-7(11-6)12(8)9;/h2-3H,4-5H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPKZBCWFQADAA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COCCC1=CC=C(S1)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9LiO3S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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